2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Overview
Description
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with an isopropyl group attached to the triazole ring. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . These methods provide efficient routes to synthesize the triazolopyridine skeleton.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and eco-friendly reagents is preferred to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and KMnO4, reducing agents like NaBH4 and LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes like PHD-1, JAK1, and JAK2, which play crucial roles in various biological processes .
Comparison with Similar Compounds
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be compared with other similar compounds such as:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: This compound has similar structural features but different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUIMLNYDUMGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC(=CC2=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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